

The Pharmacological Landscape of Pyridazinone Compounds: An In-depth Technical Review

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridazin-3(2h)-one

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For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the current understanding of pyridazinone compounds in pharmacology, with a focus on their anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Pharmacological Data of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone core. The following tables summarize the quantitative data for various pharmacological activities reported in the literature.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with mechanisms often involving the inhibition of key enzymes in cancer

progression.

Compound ID	Cancer Cell Line	IC50 (μM)	Target/Mechanism	Reference
Olaparib (29)	Ovarian Cancer	0.015	PARP inhibitor	[1]
Fluzoparib (30)	Breast, Ovarian, Gastric Cancer	1.46 nM	PARP inhibitor	[1]
Talazoparib (32)	Breast, Prostate Cancer	0.0002	PARP inhibitor	[1]
E-7016 (33)	Melanoma	0.04	PARP inhibitor	[1]
Compound 35	OVCAR-3 (Ovarian)	0.32	DHFR inhibitor	[1]
Compound 35	MDA-MB-435 (Melanoma)	0.46	DHFR inhibitor	[1]
Compound 43	Panc-1 (Pancreatic)	2.9	Tubulin polymerization inhibitor	[1]
Compound 43	Paca-2 (Pancreatic)	2.2	Tubulin polymerization inhibitor	[1]
Compound 81	IMR-32 (Neuroblastoma)	0.07	Not specified	[2]
Compound 82	IMR-32 (Neuroblastoma)	0.04	Not specified	[2]
Hydrazide 83	MCF-7 (Breast)	4.25	PI3K inhibitor	[2]
Hydrazide 84	MCF-7 (Breast)	5.35	PI3K inhibitor	[2]
Compound 10l	A549/ATCC (Lung)	1.66 - 100	VEGFR-2 inhibitor	[3]
Compound 17a	Various	Not specified	VEGFR-2 inhibitor	[3]
Compound 1b	HeLa (Cervical)	34.3	PDE3A inhibitor	[4]

Compound lb	MCF-7 (Breast)	50.18	PDE3A inhibitor	[4]
5a	A549 (Lung)	36.35 - 184.72	Apoptosis induction	[5]
5c	A549 (Lung)	36.35 - 184.72	Apoptosis induction	[5]
6a	A549 (Lung)	36.35 - 184.72	Apoptosis induction	[5]
8c	A549 (Lung)	36.35 - 184.72	Apoptosis induction	[5]
5a	MCF-7 (Breast)	30.66 - 154.87	Apoptosis induction	[5]
5c	MCF-7 (Breast)	30.66 - 154.87	Apoptosis induction	[5]
6a	MCF-7 (Breast)	30.66 - 154.87	Apoptosis induction	[5]
8c	MCF-7 (Breast)	30.66 - 154.87	Apoptosis induction	[5]

Anti-Inflammatory Activity

The anti-inflammatory properties of pyridazinone compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

Compound ID	Assay	IC50/Inhibition	Target/Mechanism	Reference
4ba	PDE4B Inhibition	251 nM (IC50)	PDE4B inhibitor	[6]
Roflumilast	PDE4B Inhibition	75% inhibition at 20 μ M	PDE4B inhibitor	[6]
5b	COX-2/15-LOX Inhibition	Significant	Dual COX-2/15-LOX inhibitor	[7]
8b	COX-2/15-LOX Inhibition	Significant	Dual COX-2/15-LOX inhibitor	[7]
8c	COX-2/15-LOX Inhibition	Significant	Dual COX-2/15-LOX inhibitor	[7]
4a	Carrageenan-induced paw edema	65% inhibition at 10 mg/kg	In vivo anti-inflammatory	[7]
8b	Carrageenan-induced paw edema	60% inhibition at 10 mg/kg	In vivo anti-inflammatory	[7]
9a	Carrageenan-induced paw edema	62% inhibition at 10 mg/kg	In vivo anti-inflammatory	[7]
Diclofenac	Carrageenan-induced paw edema	58% inhibition at 10 mg/kg	In vivo anti-inflammatory	[7]

Cardiovascular Activity

Pyridazinone derivatives have shown promise as cardiovascular agents, particularly as vasodilators and inhibitors of phosphodiesterases involved in cardiovascular regulation.

Compound ID	Activity	IC50 (μM)	Target/Mechanism	Reference
Compound 21a	PDE III Inhibition	0.6	PDE III inhibitor	[1]
Compound 9	Vasodilation	0.051	Vasodilator	[1]
Compound 10	Vasodilation	35.3	Vasodilator	[1]
Compound 27	PDE5 Inhibition	0.034	PDE5 inhibitor	[1]
Sildenafil	PDE5 Inhibition	0.020	PDE5 inhibitor	[1]
Compound 28	PDE5 Inhibition	0.022	PDE5 inhibitor	[1]
Sildenafil	PDE5 Inhibition	0.016	PDE5 inhibitor	[1]
Compound 1b	PDE3A Inhibition	0.00376	PDE3A inhibitor	[4]
Compound 31	PDE III Inhibition	1.8	PDE III inhibitor	[2]
Compound 32	PDE III Inhibition	1.6	PDE III inhibitor	[2]
Compound 115	MMP-8 Inhibition	17	MMP-8 inhibitor	[2]
Compound 116	MMP-8 Inhibition	36	MMP-8 inhibitor	[2]

Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

Compound ID	Microorganism	MIC (μ M)	Reference
Compound 7	S. aureus (MRSA)	3.74 - 8.92	[8]
Compound 13	S. aureus (MRSA)	3.74 - 8.92	[8]
Compound 7	P. aeruginosa	3.74 - 8.92	[8]
Compound 13	P. aeruginosa	3.74 - 8.92	[8]
Compound 7	A. baumannii	3.74 - 8.92	[8]
Compound 13	A. baumannii	3.74 - 8.92	[8]
Compound 13	A. baumannii	3.74	[8]
Compound 13	P. aeruginosa	7.48	[8]
Compound 3	S. aureus (MRSA)	4.52	[8]
Compound 10h	S. aureus	16 μ g/mL	[3]
Compound 8g	C. albicans	16 μ g/mL	[3]
Compound 14c	B. subtilis	15.62 μ g/mL	[9]
Chloro derivatives	E. coli	0.892 - 3.744 μ g/mL	[10]
Chloro derivatives	P. aeruginosa	0.892 - 3.744 μ g/mL	[10]
Chloro derivatives	S. marcescens	0.892 - 3.744 μ g/mL	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key assays cited in the literature on pyridazinone compounds.

Synthesis of Pyridazinone Derivatives

A general and flexible three-step synthesis for pyridazinone derivatives has been described, starting from α,β -unsaturated levulinate.[6]

- Michael Addition: Regioselective introduction of an indole moiety is achieved through a Michael type reaction with the α,β -unsaturated levulinate. This reaction typically proceeds in moderate to good yields over approximately 36 hours.[\[6\]](#)
- Cyclization: The resulting intermediate is then cyclized to form the pyridazinone ring.
- Functionalization: Further modifications can be made to the pyridazinone scaffold to explore structure-activity relationships.

In Vitro Anti-Inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit heat-induced protein denaturation is measured spectrophotometrically.[\[11\]](#)

- Preparation of Solutions:
 - A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8).
 - Stock solutions of the test compounds and a standard drug (e.g., Indomethacin) are prepared at a concentration of 1000 $\mu\text{g/ml}$.[\[11\]](#)
- Assay Procedure:
 - To 5 ml of the BSA solution, 50 μl of the test compound solution at various concentrations (e.g., 50, 100, 200, and 500 $\mu\text{g/ml}$) is added.
 - The control consists of 5 ml of BSA solution and 50 μl of the vehicle.
- Incubation:
 - The mixtures are incubated at 37°C for 15 minutes.
 - The mixtures are then heated at 72°C for 5 minutes to induce denaturation.
- Measurement:

- After cooling, the turbidity of the solutions is measured at 660 nm using a spectrophotometer. The percentage of inhibition of denaturation is then calculated.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[8\]](#)

- Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared to a standardized concentration.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[8\]](#)
- Confirmation: Samples from the wells showing no growth are inoculated on blood-agar medium to confirm the inhibitory effect.[\[8\]](#)

In Vivo Anticonvulsant Activity

Rodent models are commonly used to evaluate the anticonvulsant efficacy of pyridazine derivatives.[\[11\]](#)

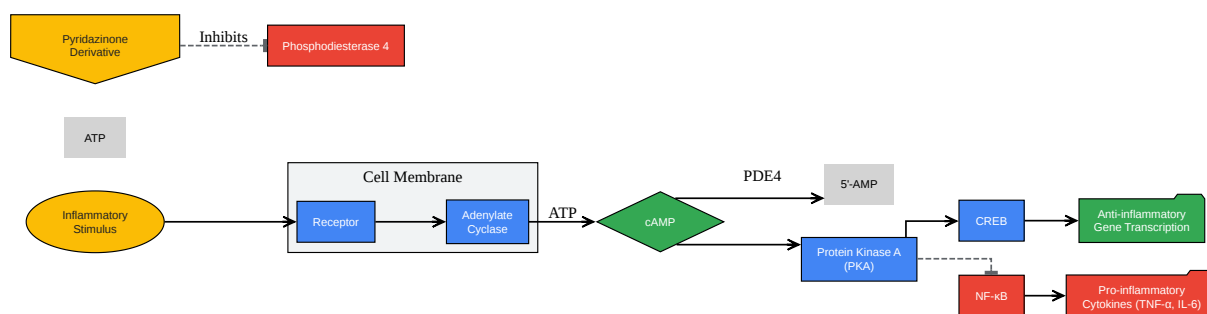
- Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.
- Pentylentetrazol (PTZ)-induced Seizure Test: This model is used to identify agents effective against absence seizures.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyridazinone compounds requires elucidating the signaling pathways they modulate. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows.

Phosphodiesterase 4 (PDE4) Inhibition and Anti-inflammatory Cascade

Pyridazinone derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines.

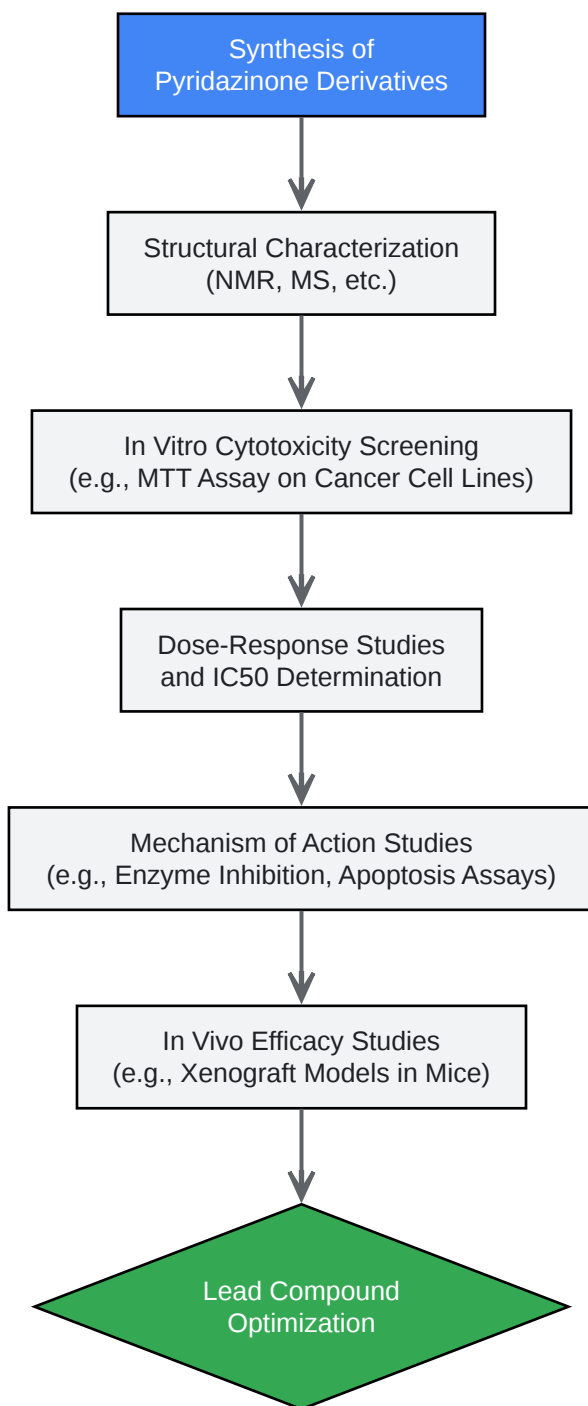


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Caption: PDE4 inhibition by pyridazinone derivatives increases cAMP, leading to anti-inflammatory effects.

General Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel pyridazinone compounds typically follows a standardized workflow, from initial synthesis to in vivo testing.



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Caption: A typical workflow for the discovery and development of anticancer pyridazinone derivatives.

This in-depth technical guide provides a snapshot of the current research landscape for pyridazinone compounds in pharmacology. The presented data and methodologies highlight the significant potential of this scaffold in the development of new therapeutic agents. Further research is warranted to explore the full therapeutic utility of these versatile compounds.

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